molecular formula C15H12ClF3N2O B8104784 N-(3-amino-4-methylphenyl)-4-chloro-3-(trifluoromethyl)benzamide

N-(3-amino-4-methylphenyl)-4-chloro-3-(trifluoromethyl)benzamide

Cat. No.: B8104784
M. Wt: 328.71 g/mol
InChI Key: XOULWKLERMPLGV-UHFFFAOYSA-N
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Description

N-(3-amino-4-methylphenyl)-4-chloro-3-(trifluoromethyl)benzamide is a synthetic organic compound with potential applications in medicinal chemistry. It is characterized by the presence of an amide group, a trifluoromethyl group, and a chloro substituent on the benzene ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-amino-4-methylphenyl)-4-chloro-3-(trifluoromethyl)benzamide typically involves the acylation of 4-chloro-3-(trifluoromethyl)benzoic acid with 3-amino-4-methylaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using continuous flow microreactor systems. This method allows for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of microreactors also enhances safety and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(3-amino-4-methylphenyl)-4-chloro-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-amino-4-methylphenyl)-4-chloro-3-(trifluoromethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: The compound is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-amino-4-methylphenyl)-4-chloro-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity and leading to the desired biological effect. The trifluoromethyl and chloro groups enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide
  • N-(3-amino-4-methylphenyl)-4-chlorobenzamide
  • N-(3-amino-4-methylphenyl)-3-chloro-4-(trifluoromethyl)benzamide

Uniqueness

N-(3-amino-4-methylphenyl)-4-chloro-3-(trifluoromethyl)benzamide is unique due to the presence of both the chloro and trifluoromethyl groups on the benzene ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-(3-amino-4-methylphenyl)-4-chloro-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF3N2O/c1-8-2-4-10(7-13(8)20)21-14(22)9-3-5-12(16)11(6-9)15(17,18)19/h2-7H,20H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOULWKLERMPLGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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